2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide
Descripción
This compound belongs to the imidazo[1,2-c]quinazoline class of heterocyclic molecules, characterized by a fused imidazole-quinazoline core. The structure incorporates a benzyl group at position 2, a keto group at position 3, and a thioether-linked butanamide chain terminating in a 3-chlorophenyl substituent. Its synthesis typically involves multi-step reactions, including cyclocondensation of 2-aminonitriles with electrophilic reagents, as seen in analogous heterocyclic systems . The compound’s design leverages sulfur-based linkages and aromatic substituents to modulate bioactivity, particularly in targeting enzymes or receptors implicated in cancer or inflammation.
Propiedades
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-2-23(25(33)29-19-12-8-11-18(28)16-19)35-27-31-21-14-7-6-13-20(21)24-30-22(26(34)32(24)27)15-17-9-4-3-5-10-17/h3-14,16,22-23H,2,15H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXTUPIWQMGQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline derivative with an appropriate aldehyde and an amine in the presence of a catalyst such as acetic acid.
Thioether Formation: The thioether linkage is formed by reacting the imidazoquinazoline intermediate with a thiol compound under basic conditions.
Butanamide Attachment: The final step involves the coupling of the thioether intermediate with 3-chlorophenylbutanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in inhibiting enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are targets for cancer therapy . Its dual inhibitory action makes it a candidate for developing novel anticancer drugs.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, particularly in the formulation of anticancer drugs. Its synthesis and functionalization can also contribute to the production of other bioactive molecules.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of PI3K and HDAC enzymes. PI3K is involved in cell growth and survival signaling pathways, while HDAC regulates gene expression by modifying chromatin structure. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .
Comparación Con Compuestos Similares
Structural Analogues
The compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the imidazo[1,2-c]quinazoline core or the aryl amide moiety.
Table 1: Structural Comparison of Key Analogues
Pharmacological Profiles
- Target Compound : Preliminary studies suggest moderate inhibition of tyrosine kinases (IC₅₀ ~ 2.5 µM) due to the 3-chlorophenyl group enhancing hydrophobic interactions with kinase pockets.
- Methoxy-Substituted Analogue () : Exhibits reduced potency (IC₅₀ ~ 5.8 µM) but improved solubility, attributed to the methoxy group’s polarity .
- Benzoxazole Derivative () : Demonstrates superior selectivity for EGFR (IC₅₀ = 0.9 µM), likely due to the planar benzo[d]oxazole moiety enhancing π-π stacking .
Physicochemical Properties
- LogP : The target compound has a calculated LogP of 3.9 (high lipophilicity), whereas the methoxy-substituted analogue () has LogP = 2.7, reflecting better aqueous solubility.
- Thermal Stability : Differential scanning calorimetry (DSC) shows the target compound melts at 218°C, compared to 195°C for the benzofuran derivative (), indicating stronger intermolecular interactions in the crystalline state .
SAR Insights
- Benzyl vs. Methoxybenzyl : Substitution at position 2 with methoxybenzyl () reduces steric hindrance, improving binding to flexible enzyme active sites.
- Thioether Linker : The butanamide thioether in the target compound enhances metabolic stability compared to acetamide-linked analogues (), which are prone to hydrolysis .
Q & A
Q. What are the common synthetic strategies for preparing 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide?
The synthesis typically involves three key steps:
Core Formation : Reacting 2-aminobenzamide derivatives with arylaldehydes (e.g., benzaldehyde) in solvents like DMF, using sodium disulfite as a catalyst to generate the imidazoquinazolinone scaffold .
Thiol Introduction : Sulfur incorporation via nucleophilic substitution or thiol-ene reactions. For example, reacting the quinazoline intermediate with mercaptoacetic acid derivatives under basic conditions .
Acylation : Coupling the thiolated intermediate with 3-chlorophenylbutanamide using coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
Critical Parameters : Purity is monitored via TLC/HPLC, and intermediates are characterized by NMR and MS .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the imidazoquinazolinone core and thioether linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% is standard for pharmacological studies) .
- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. What biological targets are associated with this compound?
The compound’s imidazoquinazolinone core is linked to kinase inhibition, particularly targeting:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition disrupts cancer cell proliferation .
- PI3K/Akt/mTOR Pathway : Demonstrated in analogs with structural similarities, suggesting anti-apoptotic effects .
Validation : Target engagement is confirmed via enzymatic assays (e.g., ADP-Glo™ kinase assays) and cellular viability studies (MTT assays) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when introducing the thioether moiety?
Strategies :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate thiol-quinazoline coupling .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation .
Case Study : A 20% yield increase was achieved by switching from THF to DMF and adding 1 eq. of triethylamine to deprotonate the thiol .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Approach :
Pharmacokinetic Analysis : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations .
Metabolite Identification : Use HRMS to detect active/inactive metabolites that explain efficacy gaps .
Structural Analog Comparison : Test derivatives with modified lipophilicity (e.g., replacing benzyl with pyridyl) to improve membrane permeability .
Example : A 3-chlorophenyl analog showed reduced in vivo activity due to rapid glucuronidation, resolved by fluorination at the para position .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
Steps :
Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., varying the benzyl group or chlorophenyl moiety) .
Bioactivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler™) to map target selectivity .
Computational Modeling : Docking studies (AutoDock Vina) and QSAR models to predict binding affinities .
SAR Insight : The 3-chlorophenyl group enhances hydrophobic interactions with kinase ATP pockets, while the thioether linker improves solubility .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Integrated Workflow :
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
RNA Sequencing : Identify downstream gene expression changes (e.g., apoptosis-related genes like BAX/BCL-2) .
CRISPR Knockout Models : Validate target dependency using EGFR/PI3K-knockout cell lines .
Q. What strategies mitigate stability issues during formulation?
Solutions :
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .
- Excipient Screening : Use cyclodextrins or liposomes to enhance solubility and prevent aggregation .
- Forced Degradation Studies : Expose to heat, light, and pH extremes to identify degradation pathways (HPLC-MS monitoring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
